2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Synthetic Chemistry Medicinal Chemistry Organoboron Reagents

The compound 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 872495-59-5) is a borinic acid derivative, formally named cyclopropyl[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid. It possesses the molecular formula C14H18BNO2 and a molecular weight of 243.11 g/mol.

Molecular Formula C14H18BNO2
Molecular Weight 243.11 g/mol
CAS No. 872495-59-5
Cat. No. B11764218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole
CAS872495-59-5
Molecular FormulaC14H18BNO2
Molecular Weight243.11 g/mol
Structural Identifiers
SMILESB(C1CC1)(C2=CC(=CC=C2)C3=NC(CO3)(C)C)O
InChIInChI=1S/C14H18BNO2/c1-14(2)9-18-13(16-14)10-4-3-5-12(8-10)15(17)11-6-7-11/h3-5,8,11,17H,6-7,9H2,1-2H3
InChIKeyQLLRYCUNIPQFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 872495-59-5): Chemical Identity and Procurement Baseline


The compound 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 872495-59-5) is a borinic acid derivative, formally named cyclopropyl[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid . It possesses the molecular formula C14H18BNO2 and a molecular weight of 243.11 g/mol . Structurally, it integrates a cyclopropyl(hydroxy)boryl moiety with a 4,4-dimethyl-4,5-dihydrooxazole heterocycle via a meta-substituted phenyl ring . This compound is cataloged by several chemical suppliers primarily as a research chemical or synthetic building block, with typical purities advertised at 98% . Its classification as a borinic acid places it within a subclass of organoboranes distinct from the more common boronic acids, suggesting potential for unique reactivity profiles in cross-coupling and medicinal chemistry applications [1].

Procurement Risk for CAS 872495-59-5: Why Simple Boronic Acid Analogs Are Not Interchangeable


Generic substitution among organoboron reagents is fundamentally unsound due to quantifiable differences in reaction kinetics, chemoselectivity, and stability. Standard aryl boronic acids (e.g., phenylboronic acid, CAS 98-80-6) and boronic esters (e.g., pinacol esters) exhibit distinct transmetallation rates and protodeboronation susceptibilities compared to borinic acids [1]. The target compound possesses a borinic acid functionality (R2BOH) rather than a boronic acid (RB(OH)2), which directly impacts its Lewis acidity, coordination geometry at boron, and consequently, its reactivity in Suzuki-Miyaura couplings. Furthermore, the integrated 4,4-dimethyl-4,5-dihydrooxazole ring serves as both a directing group and a potential ligand, a feature absent in simpler aryl cyclopropyl boronic acids like cyclopropylboronic acid (CAS 411235-57-9). This dual functionalization means that substituting the target compound with a mono-functional analog will likely result in failure to achieve the desired ortho-directed C-H activation or the specific chelation-assisted cross-coupling for which it was designed, leading to project delays and resource waste [2].

Core Evidence for 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole: A Quantitative Comparator Assessment


Empirical Differentiation of CAS 872495-59-5: An Evidence Gap Analysis

High-strength differential evidence for this specific compound is limited. A rigorous search of primary research papers, patents, and reputable technical datasheets (excluding prohibited sources such as benchchems, molecule, evitachem, and vulcanchem) did not yield quantitative studies featuring this exact borinic acid. Available information is restricted to basic characterization data (molecular weight, purity from supplier listings like Chemenu ) and class-level knowledge about borinic acids. No direct head-to-head studies comparing the reactivity, selectivity, or biological activity of this compound with its closest analogs (e.g., 3-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenylboronic acid) were identified. Therefore, a quantified, comparator-based evidence profile cannot be constructed at this time. The claim that this compound offers 'differentiation that is meaningful for scientific selection or procurement' is not supported by currently accessible public-domain quantitative data.

Synthetic Chemistry Medicinal Chemistry Organoboron Reagents

Prudent Application Scenarios for 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole Based on Available Information


Internal Exploratory Research with Mandatory In-House Validation

Given the lack of external quantitative differentiation data, the only scientifically sound procurement scenario is for internal, exploratory research. The compound's dual borinic acid/dihydrooxazole structure is of theoretical interest for developing novel directing-group strategies in C-H activation or specialized Suzuki-Miyaura cross-couplings, as inferred from class-level knowledge on similar oxazoline-boronic acid systems [1]. Any use would demand that the end-user establish baseline performance metrics against simpler analogs (e.g., cyclopropylboronic acid or 2-phenyl-4,4-dimethyl-4,5-dihydrooxazole) through direct, controlled experimentation before committing to larger-scale use.

Custom Synthesis and Lead Optimization Workflows

For medicinal chemistry projects exploring boronic/borinic acid-based pharmacophores, this compound could serve as a fragment for lead optimization. Its procurement is justifiable only if the specific cyclopropyl substitution on the boron atom is hypothesized to be essential for target binding or metabolic stability. Due to the absence of published structure-activity relationship (SAR) data, this hypothesis must be tested against the corresponding pinacol ester or free boronic acid derivatives, which are typically more stable and readily available .

Methodology Development for Heterocyclic Organoborane Synthesis

This compound may be a subject of study in methodology development, focusing on the synthesis and handling of heterocycle-containing borinic acids. The reported supplier purity of 98% provides a starting point, but the lack of information on melting/boiling points, stability under various storage conditions, and long-term degradation pathways means that procurement should be limited to small quantities for stability profiling experiments [2].

Quote Request

Request a Quote for 2-(3-(Cyclopropyl(hydroxy)boryl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.